Cas no 54814-12-9 (4-chloro-2,2-dimethylpent-4-enal)

4-Chloro-2,2-dimethylpent-4-enal is a chlorinated unsaturated aldehyde with a molecular formula of C₇H₁₁ClO. This compound features a reactive aldehyde group and a chloro-substituted alkene moiety, making it a versatile intermediate in organic synthesis. Its structure allows for selective functionalization, enabling applications in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. The presence of both electrophilic (aldehyde) and nucleophilic (alkene) sites facilitates diverse reaction pathways, including nucleophilic additions and cyclization reactions. The steric hindrance from the dimethyl group enhances stability while maintaining reactivity under controlled conditions. Suitable for use in controlled environments, it requires proper handling due to its potential lachrymatory and irritant properties.
4-chloro-2,2-dimethylpent-4-enal structure
54814-12-9 structure
Product Name:4-chloro-2,2-dimethylpent-4-enal
CAS No:54814-12-9
MF:C7H11ClO
MW:146.614641427994
CID:353610
PubChem ID:71364490
Update Time:2025-10-29

4-chloro-2,2-dimethylpent-4-enal Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenal, 4-chloro-2,2-dimethyl-
    • 4-chloro-2,2-dimethylpent-4-enal
    • EN300-1621131
    • DTXSID50787955
    • 54814-12-9
    • Inchi: 1S/C7H11ClO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3
    • InChI Key: VKFFNOVLVOGKPF-UHFFFAOYSA-N
    • SMILES: ClC(=C)CC(C=O)(C)C

Computed Properties

  • Exact Mass: 146.04993
  • Monoisotopic Mass: 146.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-chloro-2,2-dimethylpent-4-enal Pricemore >>

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Additional information on 4-chloro-2,2-dimethylpent-4-enal

Introduction to 4-Chloro-2,2-Dimethylpent-4-enal (CAS No 54814-12-9)

4-Chloro-2,2-Dimethylpent-4-enal, also known by its CAS registry number 54814-12-9, is a versatile organic compound with significant applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chlorine atom attached to the fourth carbon of a pentenal chain with two methyl groups on the second carbon. The presence of the aldehyde group and the chlorine substituent imparts distinctive chemical properties to this molecule, making it a valuable compound in both research and commercial settings.

Recent advancements in chemical synthesis have enabled the efficient production of 4-Chloro-2,2-Dimethylpent-4-enal through various methods, including oxidation reactions and enzymatic catalysis. These methods have not only improved the yield but also reduced the environmental impact of its production processes. The compound's stability under different conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack due to the electron-withdrawing effect of the aldehyde group.

In agricultural applications, 54814-12-9 has been utilized as a plant growth regulator and pest deterrent. Studies published in recent years have demonstrated its ability to enhance crop resilience against environmental stressors such as drought and salinity. Additionally, its role in modulating plant defense mechanisms has been explored, offering potential solutions for sustainable agriculture practices.

The pharmaceutical industry has also benefited from the unique properties of 4-Chloro-2,2-Dimethylpent-4-enal. Research indicates that this compound exhibits anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Clinical trials are currently underway to evaluate its efficacy in treating chronic inflammatory diseases and oxidative stress-related disorders.

In industrial chemistry, 54814-12-9 serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as aldol condensation and Michael addition, has made it an essential building block in organic synthesis. Recent innovations in catalytic processes have further expanded its utility in large-scale manufacturing.

The environmental impact of 4-Chloro-2,2-Dimethylpent-4-enal has been a focal point of recent studies. Research conducted on its biodegradability reveals that under aerobic conditions, it undergoes rapid microbial degradation, minimizing its persistence in aquatic ecosystems. This finding is crucial for ensuring sustainable practices in industries that utilize this compound.

In conclusion, 54814-12-9, or 4-Chloro-2,2-Dimethylpent-4-enal, stands out as a multifaceted compound with wide-ranging applications across diverse sectors. Its chemical properties, coupled with recent advancements in synthesis and application techniques, underscore its importance in modern science and industry.

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